molecular formula C12H13N3O2 B11740537 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

Cat. No.: B11740537
M. Wt: 231.25 g/mol
InChI Key: AAROIHXNLWRQKW-UHFFFAOYSA-N
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Description

2-{[(1-Methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a 1-methylpyrazole moiety linked via an aminomethyl group at the ortho (2-) position of the aromatic ring. This structural motif confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-[[(1-methylpyrazol-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C12H13N3O2/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12(16)17/h2-7H,8H2,1H3,(H,13,14)(H,16,17)

InChI Key

AAROIHXNLWRQKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

An alternative route employs reductive amination between 2-formylbenzoic acid and 1-methyl-1H-pyrazol-3-amine. This method avoids the use of alkyl halides and leverages sodium cyanoborohydride (NaBH3CN) as a selective reducing agent:

  • Dissolving 2-formylbenzoic acid (1.0 equiv) and the pyrazole amine (1.1 equiv) in methanol.

  • Adjusting the pH to 5–6 using acetic acid.

  • Adding NaBH3CN (1.5 equiv) and stirring at room temperature for 24 hours.

Advantages :

  • Avoids harsh alkylation conditions, preserving acid-sensitive functional groups.

  • Higher functional group tolerance compared to nucleophilic substitution.

Limitations :

  • Requires strict pH control to prevent over-reduction of the imine intermediate.

  • Lower yields (60–65%) due to competing side reactions.

Microwave-Assisted Synthesis

Modern techniques utilize microwave irradiation to accelerate reaction kinetics. A protocol adapted from EvitaChem involves:

  • Mixing 1-methyl-1H-pyrazol-3-amine and 2-(bromomethyl)benzoic acid in DMF.

  • Irradiating at 120°C for 30 minutes under pressurized conditions.

Key Findings :

  • Reaction time reduced by 90% compared to conventional heating.

  • Yield increases to 82% due to enhanced reaction homogeneity.

Critical Analysis of Reaction Components

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitutions, while protic solvents (e.g., methanol) suit reductive amination. Solvent effects on yield are summarized below:

SolventDielectric ConstantYield in SN2 (%)Yield in Reductive Amination (%)
DMF36.778N/A
Methanol32.7N/A65
Acetonitrile37.545N/A

Catalytic Systems

Hydrogenation catalysts like palladium on carbon (Pd/C) are critical in intermediate steps, such as reducing nitro groups to amines in precursor synthesis. For example, the hydrogenation of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid achieves 98.5% yield under 40–60°C and 3–7% Pd/C loading.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3260 (N–H stretch), 1700 (C=O), 1600 (C=C aromatic).

  • ¹H NMR (400 MHz, DMSO-d6) : δ 12.5 (s, 1H, COOH), 7.8–7.4 (m, 4H, Ar–H), 4.3 (s, 2H, CH2), 3.7 (s, 3H, N–CH3).

Purity and Yield Optimization

Chromatographic techniques (HPLC, GC-MS) confirm purity levels >99%. Recrystallization from ethanol/water (3:1) enhances purity from 95% to 99.5%.

Industrial-Scale Considerations

Cost-Benefit Analysis

ParameterNucleophilic SubstitutionReductive AminationMicrowave Synthesis
Raw Material Cost$120/kg$180/kg$150/kg
Energy ConsumptionHighModerateLow
ScalabilityExcellentModerateLimited

Environmental Impact

  • Waste Generation : Nucleophilic substitution produces stoichiometric amounts of bromide waste, necessitating neutralization protocols.

  • Green Chemistry : Microwave synthesis reduces solvent use by 40% and energy consumption by 60% compared to conventional methods.

Emerging Innovations

Flow Chemistry Applications

Continuous flow systems enable real-time monitoring and higher throughput. Preliminary studies show 85% yield in 10-minute residence times using microreactors.

Biocatalytic Approaches

Recent efforts explore transaminases for synthesizing the pyrazole amine precursor, achieving 70% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory pathway .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. For example, cell-based assays showed that certain pyrazole compounds could inhibit the growth of several cancer cell lines, including breast and lung cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance cytotoxicity against tumor cells.

Case Studies

StudyObjectiveFindings
Azzam et al. (2024)Investigate biological activities of pyrazole derivativesFound significant anti-inflammatory and antimicrobial activities in synthesized compounds similar to this compound .
Silva & Silva (2024)Review on functionalization of pyrazole compoundsHighlighted diverse applications including their role as potential therapeutic agents in cancer treatment .
MDPI Study (2017)Synthesis and evaluation of pyrazole derivativesIdentified specific compounds with notable activity against protozoal infections, suggesting broader pharmacological applications .

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity. The benzoic acid moiety can enhance the compound’s binding affinity through additional interactions with the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 3-{[(1-Methyl-1H-pyrazol-3-yl)amino]methyl}benzoic Acid
  • Structure: Pyrazole-aminomethyl substitution at the meta (3-) position.
  • Molecular Formula : C₁₁H₁₀N₂O₂ (based on ) .
  • Key Differences: The meta substitution alters hydrogen-bonding patterns and steric interactions compared to the ortho-substituted target compound.
b) 4-{[(1-Methyl-1H-pyrazol-3-yl)amino]methyl}benzoic Acid
  • Structure : Substitution at the para (4-) position (CAS 1197226-10-0, C₁₃H₁₆ClN₃O₂) .
  • However, the presence of chlorine (Cl) in its molecular formula (unlike the target compound) introduces distinct electronic effects and reactivity.

Functional Group Variants

a) 4-[(3-[(1S)-2-Methoxy-(1-methylethyl)oxy]-5-[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl]phenyl)oxy]benzoic Acid
  • Structure: Features a pyrazole-amino carbonyl group and methoxy-isopropyloxy side chain () .
  • Comparison : The additional carbonyl and ether groups enhance binding affinity to enzymatic targets but reduce metabolic stability compared to the simpler target compound.
b) Halosulfuron
  • Structure : Contains a pyrazole-sulfonylurea linkage (C₉H₁₀ClN₅O₆S) .
  • Application : Herbicidal activity via acetolactate synthase inhibition.
  • Key Differences: The sulfonylurea group introduces strong hydrogen-bonding capacity, contrasting with the aminomethyl linker in the target compound.
a) Benzoic Acid Derivatives from Antarctic Fungi
  • Example : 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl benzoate () .
  • Comparison : Natural derivatives often exhibit hydroxyl and methyl groups, enhancing antioxidant activity but lacking the synthetic pyrazole moiety’s pharmacological versatility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substitution Position Molecular Formula Molecular Weight Key Functional Groups Application/Activity
2-{[(1-Methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid 2- (ortho) C₁₂H₁₃N₃O₂* ~231.25 Pyrazole, aminomethyl, COOH Medicinal chemistry (hypothetical)
3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid 3- (meta) C₁₁H₁₀N₂O₂ 202.20 Pyrazole, COOH Synthetic intermediate
4-{[(1-Methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid 4- (para) C₁₃H₁₆ClN₃O₂ 281.74 Pyrazole, Cl, aminomethyl Unreported (structural study)
Halosulfuron Multiple C₉H₁₀ClN₅O₆S 375.73 Pyrazole, sulfonylurea Herbicide

*Estimated based on analogous compounds.

Table 2: Hydrogen-Bonding Patterns (Based on )

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Predicted Crystal Packing
Target compound 2 (COOH, NH) 4 (COOH, pyrazole N) Moderate due to ortho steric hindrance
4-{[(1-Methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid 2 (COOH, NH) 4 (COOH, pyrazole N) High (linear para arrangement)
Halosulfuron 3 (NH, SO₂NH) 8 (SO₂, carbonyl) Extensive (herbicidal activity)

Research Findings and Discussion

  • Positional Isomerism : Ortho substitution in the target compound likely reduces solubility compared to meta and para isomers due to steric hindrance between the COOH and pyrazole groups .
  • Biological Activity : Pyrazole-benzoic acid hybrids (e.g., ) show promise in enzyme activation, but the target compound’s simpler structure may favor metabolic stability over potency.
  • Synthetic Challenges : The ortho-substituted compound may require specialized crystallization techniques (e.g., SHELX refinement ) due to complex hydrogen-bonding networks.

Biological Activity

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid, also known as 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O2C_{11}H_{11}N_{3}O_{2} with a molecular weight of approximately 217.23 g/mol. Its structural representation includes a benzoic acid moiety linked to a 1-methyl-1H-pyrazole group via an amino methyl group.

PropertyValue
Molecular FormulaC11H11N3O2C_{11}H_{11}N_{3}O_{2}
Molecular Weight217.23 g/mol
CAS Number1501642-68-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Breast Cancer : In vitro studies indicated that compounds with a 1H-pyrazole scaffold exhibit significant antiproliferative effects against MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells demonstrated reduced viability when treated with similar pyrazole derivatives, suggesting potential for liver cancer therapies .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that it can downregulate anti-apoptotic proteins (like Bcl-2) while upregulating pro-apoptotic factors (like Bax), leading to enhanced apoptosis in cancer cells .

Synthesis and Evaluation

A study conducted by researchers synthesized various pyrazole derivatives and evaluated their biological activities. The findings indicated that modifications at specific positions on the pyrazole ring could enhance or diminish anticancer activity. For instance, a derivative with an additional indole moiety showed improved efficacy against tumor cells .

In Vivo Studies

In vivo experiments further confirmed the anticancer properties of these compounds, where they were tested on animal models bearing tumors. The results indicated a significant reduction in tumor size compared to control groups, reinforcing the potential application of these compounds in cancer therapy .

Comparative Analysis with Other Compounds

To assess the effectiveness of this compound, it is useful to compare its biological activity with other related compounds.

Compound NameAnticancer Activity (IC50 μM)Notes
This compoundVaries by cell line (e.g., HepG2)Significant apoptosis induction
Methyl 3-amino-5-(2-nitrophenyl)aminopyrazole54.25% inhibition on HepG2Shows selective toxicity
Indole-substituted pyrazolesEnhanced activityImproved efficacy against tumors

Q & A

Basic: What are the recommended synthetic routes for 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 1-methyl-1H-pyrazol-3-amine with a benzaldehyde derivative (e.g., 2-formylbenzoic acid) via reductive amination using NaBH₃CN or Pd/C under hydrogen atmosphere .
  • Step 2: Acidic hydrolysis (e.g., HCl/THF) to deprotect any ester intermediates and yield the free benzoic acid moiety .
  • Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
  • Structural Confirmation:
    • NMR: ¹H and ¹³C NMR to verify the pyrazole NH, methyl group (δ ~2.5 ppm), and benzoic acid protons (δ ~8.0 ppm) .
    • Mass Spectrometry: ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 260.1) .

Advanced: How can hydrogen bonding patterns influence the crystallographic analysis of this compound?

Answer:
The benzoic acid group and pyrazole NH form robust hydrogen-bonding networks, critical for crystal packing:

  • Graph Set Analysis: Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings between carboxylic acid dimers) .
  • SHELX Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of H-bond constraints and twinning corrections .
  • Example: A related pyrazole-benzoic acid derivative exhibited a monoclinic P2₁/c space group with Z’=1, stabilized by O–H···N and N–H···O interactions .

Advanced: How might researchers resolve contradictions in biological activity data across assays?

Answer:
Discrepancies may arise from assay conditions or off-target effects:

  • Dose-Response Validation: Perform IC₅₀/EC₅₀ titrations across multiple replicates to confirm potency .
  • Selectivity Screening: Use panels like Eurofins’ CEREP to rule out GPCR or kinase off-target interactions .
  • Metabolic Stability: Assess hepatic microsomal stability (e.g., rat/human CYP450 isoforms) to identify rapid degradation artifacts .

Basic: What are the key pharmacological targets for derivatives of this compound?

Answer:
Pyrazole-benzoic acid hybrids are explored for:

  • GPCR Modulation: Antagonism of adenosine A₂A or histamine H₃ receptors due to the pyrazole’s nitrogen-rich pharmacophore .
  • Enzyme Inhibition: Targeting carbonic anhydrase IX or tyrosine kinases via the benzoic acid’s metal-chelating properties .
  • Validation: Use SPR (surface plasmon resonance) or fluorescence polarization assays to measure binding affinities .

Advanced: How can computational methods optimize the compound’s pharmacokinetic profile?

Answer:

  • QSAR Modeling: Develop models using descriptors like logP, polar surface area, and H-bond donors to predict permeability (e.g., Caco-2 assay correlations) .
  • Molecular Dynamics (MD): Simulate interactions with P-glycoprotein to assess efflux risks .
  • ADMET Prediction: Tools like SwissADME or ADMETlab 2.0 prioritize derivatives with improved solubility (e.g., logS > -4) and reduced hERG liability .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent Pair Screening: Test ethanol/water or DMSO/ethyl acetate mixtures for high-yield crystallization .
  • Temperature Gradient: Slow cooling (0.5°C/min) from 80°C to 25°C enhances crystal quality .
  • Additives: Trace acetic acid (~1%) can stabilize protonation states during crystallization .

Advanced: How does the methyl group on the pyrazole ring impact bioactivity?

Answer:

  • Steric Effects: The 1-methyl group prevents tautomerization, stabilizing the pyrazole’s conformation for target binding .
  • Metabolic Resistance: Methylation reduces CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.1 to 4.8 hrs in human liver microsomes) .
  • Case Study: A methylated analog showed 10-fold higher potency than its non-methylated counterpart in a kinase inhibition assay .

Basic: What safety precautions are required during synthesis?

Answer:

  • Handling NaBH₃CN: Use in a fume hood with nitrile gloves; quench excess reagent with acetone .
  • Acid Workup: Neutralize waste with 10% NaHCO₃ before disposal to prevent corrosion .
  • Pyrazole Stability: Store the compound at -20°C under argon to prevent decomposition .

Advanced: How can researchers leverage X-ray crystallography to resolve structural ambiguities?

Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .
  • SHELXT Autotracing: Automatically resolve the pyrazole-benzoic acid backbone, then refine H-atoms with SHELXL .
  • Disorder Modeling: For flexible side chains, apply PART and SUMP instructions to refine occupancy .

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